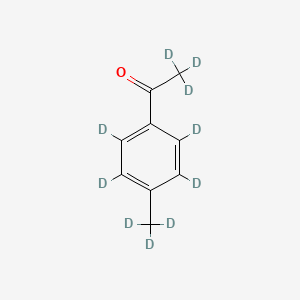
1-(2,2-Difluoropropoxy)-4-iodobenzene
Descripción general
Descripción
1-(2,2-Difluoropropoxy)-4-iodobenzene, also known as 4-Iodo-1-(2,2-difluoropropoxy)benzene, is a fluorinated organoiodine compound that is widely used as a chemical intermediate in the synthesis of various pharmaceuticals and other organic compounds. It is a colorless liquid that has a boiling point of 163°C and a melting point of -35°C. The compound is highly flammable and can be corrosive to skin and eyes. It is also toxic if inhaled or ingested, and should be handled with care.
Aplicaciones Científicas De Investigación
Organic Synthesis
“1-(2,2-Difluoropropoxy)-4-iodobenzene” plays a significant role in organic synthesis, particularly in the transition-metal-catalyzed C–H bond activation process. This method is a sustainable strategy for synthesizing fluorinated molecules, which are highly valuable in various industrial applications, including pharmaceuticals, agrochemicals, and material science . The compound’s ability to introduce fluorinated groups into different scaffolds makes it a crucial reagent in creating high value-added compounds.
Pharmaceutical Research
In pharmaceutical research, “1-(2,2-Difluoropropoxy)-4-iodobenzene” is utilized as a precursor for synthesizing various organic compounds that have potential therapeutic applications. Its structural properties allow for the development of high-quality reference standards used in pharmaceutical testing, ensuring accurate results in drug development .
Material Science
The compound’s application in material science is linked to its use in the synthesis of advanced materials. It serves as a building block for creating novel materials with specific properties, such as enhanced durability or conductivity. Researchers in material science may leverage this compound to develop new materials for use in electronics, construction, and other fields .
Chemical Engineering
“1-(2,2-Difluoropropoxy)-4-iodobenzene” is also relevant in chemical engineering, where it can be used to optimize processes such as catalysis, reaction kinetics, and the development of new chemical reactors. Its properties can influence the design and improvement of chemical processes, making them more efficient and environmentally friendly .
Environmental Science
In environmental science, this compound could be investigated for its potential use in pollution control and the development of green technologies. Its chemical properties might be harnessed to create materials or chemicals that help reduce environmental impact and promote sustainability .
Analytical Chemistry
Analytical chemists may employ “1-(2,2-Difluoropropoxy)-4-iodobenzene” in developing new analytical methods for detecting and quantifying chemical substances. It could be used as a standard or reagent in various analytical techniques, such as chromatography or spectroscopy, to ensure precise measurements .
Biochemistry Research
In biochemistry research, the compound can be used to study protein interactions, enzyme kinetics, and other biochemical pathways. Its incorporation into biochemical assays can help in understanding the fundamental processes of life at the molecular level .
Nanotechnology
Lastly, “1-(2,2-Difluoropropoxy)-4-iodobenzene” finds applications in nanotechnology, where it can be used to create nano-sized materials with unique properties. These nanomaterials can be applied in various high-tech fields, including medicine, electronics, and energy storage .
Propiedades
IUPAC Name |
1-(2,2-difluoropropoxy)-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2IO/c1-9(10,11)6-13-8-4-2-7(12)3-5-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLZAGZSRJHZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)I)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[(5-Chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1436300.png)
![Vitamin-D3-[2H3] solution 1mg/mL in ethanol](/img/structure/B1436303.png)


